

Application Note: Validated High-Sensitivity Quantitation of Bisphenol Z (BPZ) in Biological Matrices

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Compound of Interest

Compound Name: *Bisphenol Z-13C12*

Cat. No.: *B1154260*

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Executive Summary

This protocol details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Bisphenol Z (BPZ) in human serum and urine. By utilizing **Bisphenol Z-13C12** as a stable isotope-labeled internal standard (SIL-IS), this method corrects for ionization suppression and extraction losses, ensuring data integrity compliant with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines. The assay achieves a Lower Limit of Quantitation (LLOQ) of 0.05 ng/mL, suitable for trace-level biomonitoring.

Scientific Background & Rationale

Why Bisphenol Z?

As regulatory pressure mounts on Bisphenol A (BPA), manufacturers have shifted to structural analogues like Bisphenol Z (BPZ). BPZ contains a cyclohexane ring bridging two phenol groups, imparting higher lipophilicity (LogP ~ 5.2) than BPA (LogP ~ 3.4). This physicochemical shift alters toxicokinetics, necessitating specific, high-sensitivity assays distinct from legacy BPA methods.

The Necessity of Bisphenol Z-13C12

In electrospray ionization (ESI), phospholipids and endogenous matrix components often compete for charge, causing matrix effects (ME).

- Signal Suppression: Co-eluting matrix reduces analyte signal, leading to underestimation.
- Signal Enhancement: Rare but possible, leading to overestimation.

Mechanism of Correction: **Bisphenol Z-13C12** is chemically identical to BPZ but mass-shifted by +12 Da. It co-elutes with BPZ, experiencing the exact same matrix suppression and extraction inefficiency. By quantifying the Area Ratio (Analyte/IS), these errors are mathematically cancelled out.

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Critical Note: Deuterated standards (e.g., BPZ-d16) are cheaper but prone to Deuterium Isotope Effects, where the slightly different retention time causes the IS to elute away from the suppression zone of the analyte. 13C-labeled standards prevent this "chromatographic decoupling."

Materials & Reagents

Reference Standards

- Analyte: Bisphenol Z (4,4'-cyclohexylidenebisphenol), Purity >98%.
- Internal Standard: **Bisphenol Z-13C12** (ring-13C12), Isotopic Purity >99%.
 - Source: Cambridge Isotope Laboratories or equivalent.

Reagents

- Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
- Additives: Ammonium Fluoride (NH₄F) or Ammonium Acetate (NH₄Ac).

- Expert Tip: Ammonium Fluoride (0.2 mM) in the aqueous phase significantly enhances ionization of bisphenols in negative mode compared to acetate [1].
- Enzyme:
 - Glucuronidase (E. coli or Helix pomatia) for total BPZ determination in urine/serum.

LC-MS/MS Method Development

Mass Spectrometry (MS/MS) Conditions

Ionization: ESI Negative Mode (ESI-). [1] Phenolic protons are easily abstracted, forming stable $[M-H]^-$ ions.

MRM Transitions: The fragmentation of BPZ typically involves the cleavage of the phenol moiety.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Type	Collision Energy (eV)
Bisphenol Z	267.2	173.4	Quantifier	28
267.2	93.1	Qualifier	35	
BPZ-13C12	279.2	179.4	Quantifier	28
279.2	99.1	Qualifier	35	

- Logic: The 173.4 fragment corresponds to the loss of a phenol group (C_6H_6O , 94 Da). For the 13C12 IS (labeled on both rings), the precursor (279) loses a labeled phenol ($94 + 6 = 100$ Da), resulting in a fragment of 179.

Chromatographic Conditions

BPZ is hydrophobic. A C18 or Biphenyl column is essential for retention.

- Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 μ m) or equivalent C18.
 - Why Biphenyl? Offers superior selectivity for aromatic isomers (separation from BPA/BPS) via

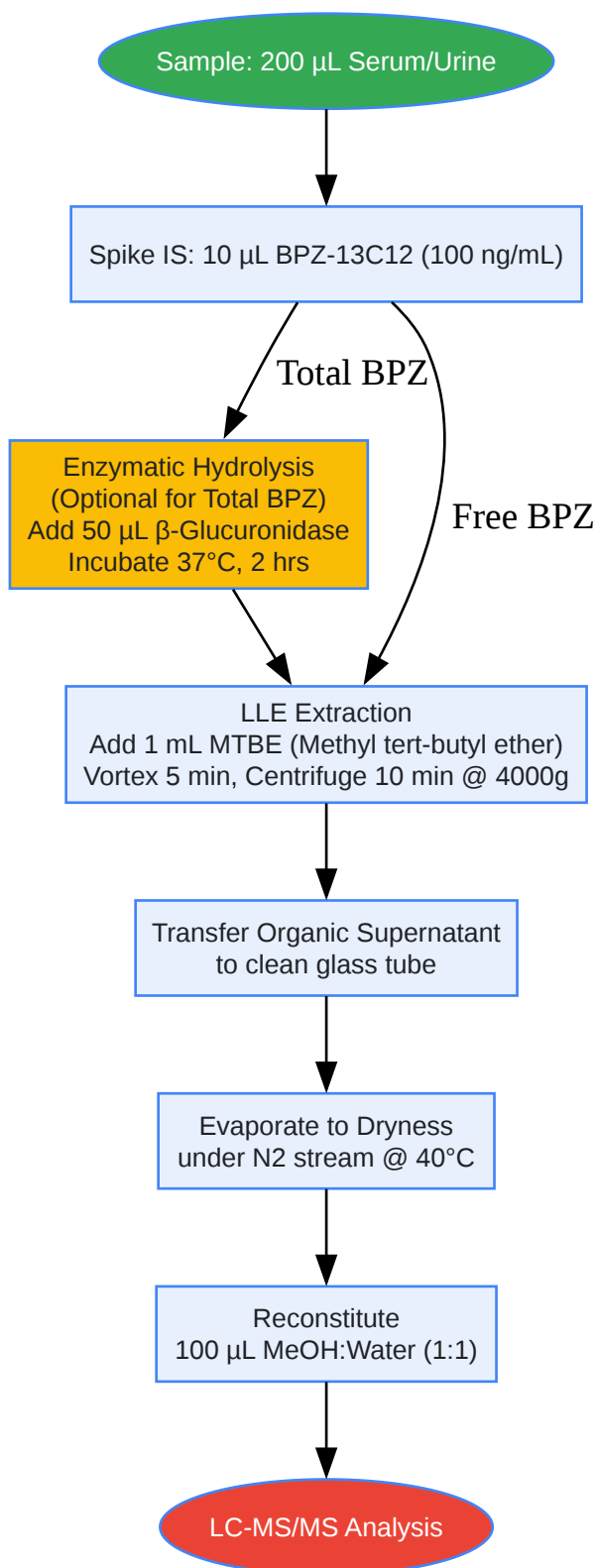
interactions.

- Mobile Phase A: Water + 0.2 mM NH₄F.
- Mobile Phase B: Methanol.[2]
- Gradient:
 - 0-1 min: 40% B
 - 1-6 min: Ramp to 95% B
 - 6-8 min: Hold 95% B
 - 8.1 min: Re-equilibrate 40% B.

Sample Preparation Protocol

This protocol uses Liquid-Liquid Extraction (LLE) for serum, optimized for lipid removal and high recovery.

Workflow Diagram



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Caption: Optimized extraction workflow for Bisphenol Z from biological matrices.

Detailed Steps

- Aliquot: Transfer 200 μ L of sample (Serum/Urine) to a glass tube.
- Internal Standard: Add 10 μ L of BPZ-13C12 working solution. Vortex.
- Hydrolysis (Optional): For total BPZ, add 50 μ L
-glucuronidase and buffer (pH 5.0). Incubate at 37°C for 2-4 hours.
- Extraction: Add 1 mL MTBE (Methyl tert-butyl ether).
 - Why MTBE? It forms a distinct upper layer, extracts lipophilic BPZ efficiently, and does not extract as many phospholipids as Ethyl Acetate.
- Agitation: Vortex vigorously for 5 minutes.
- Separation: Centrifuge at 4000 x g for 10 minutes.
- Transfer: Transfer the upper organic layer to a clean tube.
- Concentration: Evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Dissolve residue in 100 μ L MeOH:Water (50:50). Vortex and transfer to an autosampler vial.

Validation Strategy (FDA/ICH Compliant)

To validate this assay, you must demonstrate the following parameters.

Linearity & Sensitivity

- Calibration Curve: 8 non-zero standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- Weighting:
linear regression.
- Acceptance:

.^[3]^[4] Back-calculated concentrations must be within

(

at LLOQ).

Accuracy & Precision

Prepare Quality Control (QC) samples at 4 levels:

- LLOQ: 0.05 ng/mL
- Low QC (LQC): 0.15 ng/mL (3x LLOQ)
- Mid QC (MQC): 5 ng/mL
- High QC (HQC): 80 ng/mL
- Protocol: Analyze 5 replicates per level over 3 separate days (n=15 total).
- Criteria: Mean accuracy within 85-115%. CV% < 15%.^[1]

Matrix Effect (ME) & Recovery (RE)

This is the most critical step for proving the IS works.

Set	Description	Formula
A	Neat Standard in Solvent	Response of Analyte in Solvent
B	Post-Extraction Spike	Spike Analyte into extracted blank matrix
C	Pre-Extraction Spike	Spike Analyte into matrix before extraction

- Matrix Factor (MF):

(Values < 1.0 indicate suppression).

- IS Normalized MF:

. This value should be close to 1.0, proving the IS tracks the analyte perfectly.

- Recovery (RE):

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Stability

Assess stability under:

- Freeze-Thaw: 3 cycles from -80°C to RT.
- Benchtop: 4 hours at RT.
- Autosampler: 24 hours at 10°C (processed samples).

Troubleshooting & Expert Tips

Issue	Probable Cause	Solution
High Background Noise	Contamination from plastics	Use Glassware Only. BPZ leaches from plastic tubes/tips. Rinse glassware with MeOH before use.
Peak Tailing	Secondary interactions	Add 0.1% Formic Acid to mobile phase (if not using NH ₄ F) or switch to a "Polar C18" column.
Low Sensitivity	Poor Ionization	Switch from Acetate to Ammonium Fluoride (NH ₄ F). Ensure pH > 8 in aqueous phase for better negative ionization.
IS Signal Variation	Matrix Suppression	If IS response varies >50% between samples, perform a Phospholipid Removal SPE (e.g., Ostro or HybridSPE) instead of LLE.

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